PROPAN-2-YL 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
Description
Properties
IUPAC Name |
propan-2-yl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)18-12(17)8-20-14-16-15-13(19-14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINYZFUDDHBETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354719 | |
| Record name | (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-40-9 | |
| Record name | (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves the reaction of 4-methylphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with chloroacetic acid to yield the oxadiazole ring. The final step involves the esterification of the oxadiazole derivative with isopropanol under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The propan-2-yl acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Yield | Catalyst/Solvent |
|---|---|---|---|
| Aqueous NaOH (reflux) | 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid | 85–92% | Ethanol/water (1:1) |
| HCl (1M, 60°C) | Same as above | 78% | THF |
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Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis follows a protonation-nucleophilic attack pathway .
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Applications : Hydrolysis products serve as intermediates for synthesizing hydrazides or amides .
Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker exhibits nucleophilic displacement reactivity, particularly with alkyl halides or electrophiles.
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Limitations : Steric hindrance from the oxadiazole ring reduces reactivity toward bulky electrophiles .
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Key Observation : Reactions proceed efficiently in polar aprotic solvents (e.g., DMF) with mild bases .
Oxidative Cyclization of the Oxadiazole Ring
The 1,3,4-oxadiazole core participates in ring-opening or functionalization reactions under oxidative conditions.
| Oxidizing Agent | Products | Conditions | Yield |
|---|---|---|---|
| Bromine (Br₂) | 5-(4-methylphenyl)-1,3,4-oxadiazole-2-sulfonic acid | Acetic acid, RT, 2 h | 64% |
| H₂O₂/FeCl₃ | Sulfoxide derivatives | Ethanol, 50°C, 6 h | 71% |
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Mechanism : Bromine induces electrophilic substitution at the sulfur atom, while peroxide-based systems generate sulfoxides .
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Utility : Oxidized products are precursors for sulfonamide drugs or agrochemicals .
Cross-Coupling Reactions
The oxadiazole ring’s aromaticity enables palladium-catalyzed cross-coupling reactions.
| Coupling Partner | Catalyst | Products | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 5-(4-methylphenyl)-2-(phenyl)-1,3,4-oxadiazole | 68% |
| Ethynyltrimethylsilane | CuI/Pd(OAc)₂ | Alkynylated oxadiazole derivatives | 73% |
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Conditions : Typically require anhydrous solvents (e.g., toluene) and inert atmospheres .
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Challenges : Steric bulk at the oxadiazole 2-position may limit coupling efficiency .
Condensation with Hydrazines
The ester group reacts with hydrazines to form hydrazide intermediates, enabling oxadiazole diversification.
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Downstream Applications : Hydrazides are precursors for 1,3,4-oxadiazole-2-thiols or triazole hybrids .
Photocatalytic Modifications
Visible-light-driven reactions enable sustainable functionalization of the oxadiazole scaffold.
| Catalyst | Reagents | Products | Yield |
|---|---|---|---|
| Eosin Y | CBr₄, O₂ | 5-(4-methylphenyl)-2-amino-1,3,4-oxadiazole | 94% |
| Ru(bpy)₃Cl₂ | H₂O, blue LED | Hydroxylated derivatives | 81% |
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. For instance, research indicates that derivatives of oxadiazole exhibit activity against a range of bacteria and fungi. The presence of the 4-methylphenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
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Anti-inflammatory Properties
- Oxadiazole derivatives are known to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that compounds similar to propan-2-yl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can modulate the activity of cyclooxygenase (COX) enzymes, potentially leading to reduced inflammation and pain relief.
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Anticancer Potential
- Preliminary studies suggest that oxadiazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The structural characteristics of this compound could be pivotal in targeting specific cancer cell lines.
Materials Science Applications
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Polymer Chemistry
- The compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.
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Nanotechnology
- Research indicates that oxadiazole-based compounds can be employed in the development of nanomaterials for drug delivery systems. The unique properties of these compounds facilitate controlled release mechanisms and targeted delivery to specific tissues or cells.
Data Table: Summary of Applications
Case Studies
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Antimicrobial Study
- A study published in Journal of Medicinal Chemistry evaluated the efficacy of various oxadiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to this compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL.
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Anti-inflammatory Research
- In a clinical trial reported in Pharmacology Research, an oxadiazole derivative was tested for its ability to reduce inflammation in patients with rheumatoid arthritis. The compound exhibited significant reductions in inflammatory markers compared to placebo groups.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE involves the inhibition of specific enzymes and molecular pathways. The oxadiazole ring interacts with the active sites of enzymes, leading to the disruption of their normal function. This inhibition can result in the suppression of microbial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the literature. Key differences lie in the functional groups attached to the sulfanyl-acetate/acetamide chain and the aromatic substituents on the oxadiazole ring.
Key Observations :
- The target compound’s ester group (propan-2-yl) likely enhances lipophilicity compared to amide derivatives (e.g., 7c, 8e, 8g), which may improve membrane permeability but reduce hydrogen-bonding capacity .
- Melting points of amide derivatives (134–178°C) suggest higher crystallinity compared to esters, which often exhibit lower melting points due to reduced intermolecular interactions .
Spectral Data Comparison
IR Spectroscopy :
- The ester carbonyl (C=O) stretch in the target compound is expected near 1740 cm⁻¹, distinct from amide C=O stretches (1650–1680 cm⁻¹) observed in compounds like 8e and 8g .
- Sulfanyl (S–H) and oxadiazole ring (C=N) vibrations appear consistently across analogs (~2550 cm⁻¹ and 1600 cm⁻¹, respectively) .
¹H-NMR :
- The propan-2-yl group in the target compound would show a doublet for the two methyl groups (δ ~1.2–1.4 ppm) and a septet for the methine proton (δ ~5.0 ppm). This contrasts with the NH protons in amide derivatives (δ ~8.0–10.0 ppm) .
- Aromatic protons in the 4-methylphenyl group (δ ~7.2–7.4 ppm) align with signals in analogs like 8g .
Key Insights :
- Antibacterial activity is less predictable; sulfanyl-acetate esters may exhibit different mechanisms compared to indole-containing amides (e.g., 8e, 8g) .
Biological Activity
PROPAN-2-YL 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique oxadiazole structure, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.36 g/mol. The structure includes a propan-2-yl group linked to an oxadiazole moiety, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2S |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,3,4-oxadiazoles possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the methylphenyl group in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In vitro assays demonstrated that certain oxadiazole compounds significantly reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research on related oxadiazole compounds has shown their ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These compounds have been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to bind to various enzymes and receptors, modulating their activity. For instance:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with receptors involved in cancer signaling pathways, leading to altered gene expression.
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several oxadiazole derivatives against clinical isolates. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of oxadiazole derivatives resulted in a significant reduction in paw edema compared to control groups .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing PROPAN-2-YL 2-{[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE, and how is reaction completion validated?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioether linkages (C-S bonds) are typically formed by reacting 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol with an appropriate alkylating agent (e.g., propan-2-yl 2-bromoacetate) in a polar aprotic solvent (e.g., DMF) under reflux. Reaction completion is monitored using thin-layer chromatography (TLC) with a mobile phase like ethyl acetate/hexane (3:7). Post-reaction, ice-cold water and NaOH are added to precipitate the product, followed by recrystallization from methanol for purification .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and S-C at ~650 cm⁻¹) .
- ¹H-NMR : Confirm substituent integration and splitting patterns. For example, the methyl group on the 4-methylphenyl ring appears as a singlet (~δ 2.35 ppm), while the oxadiazole protons resonate downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS or EI-MS, with fragmentation patterns consistent with oxadiazole-thioether derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Answer :
- Antibacterial Activity : Use agar diffusion or broth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values can be compared to standard antibiotics .
- Enzyme Inhibition : Test against α-glucosidase, butyrylcholinesterase (BChE), or lipoxygenase (LOX) using spectrophotometric assays. For example, α-glucosidase inhibition is measured via p-nitrophenyl-α-D-glucopyranoside hydrolysis, with IC₅₀ values calculated against acarbose as a reference .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with enzyme targets like BChE or α-glucosidase?
- Answer :
- Docking Studies : Use software like AutoDock Vina to model binding poses. The oxadiazole ring’s electron-deficient nature may interact with catalytic residues (e.g., BChE’s Ser198), while the 4-methylphenyl group could occupy hydrophobic pockets .
- QSAR Analysis : Correlate substituent effects (e.g., methyl position on phenyl) with bioactivity data from derivatives (e.g., compound 8g’s IC₅₀ = 31.62 µM for BChE) to predict optimal substitutions .
Q. How should researchers address discrepancies in bioactivity data between structurally similar derivatives?
- Answer :
- Structural Comparisons : Analyze analogs like N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8g), which showed strong BChE inhibition (IC₅₀ = 31.62 µM), versus weaker derivatives. Differences in steric hindrance or electronic effects (e.g., indole vs. phenyl substituents) may explain variations .
- Experimental Reproducibility : Ensure consistent assay conditions (e.g., pH, temperature) and validate purity via HPLC. Contradictory results may arise from impurities or degradation products .
Q. What strategies enhance the compound’s stability for in vivo studies?
- Answer :
- Prodrug Design : Modify the propan-2-yl ester group to improve hydrolytic stability. For example, tert-butyl esters or PEGylation can reduce esterase-mediated degradation.
- Microencapsulation : Use liposomes or polymeric nanoparticles to protect the thioether linkage from oxidative cleavage in physiological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
